

preliminary studies on the reactivity of copper(ii) methoxide

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Compound of Interest

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An In-depth Technical Guide on the Preliminary Studies of the Reactivity of Copper(II) Methoxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper(II) methoxide, with the chemical formula $\text{Cu}(\text{OCH}_3)_2$, is an inorganic coordination compound belonging to the class of metal alkoxides.^{[1][2][3]} It typically appears as a blue to green, moisture-sensitive powder.^{[1][4]} Structurally, it exists as a polymeric solid, featuring a one-dimensional chain of copper atoms linked by bridging methoxide ligands, with the copper atoms in a distorted square planar coordination environment.^[5] Due to its versatile reactivity, copper(II) methoxide serves as a crucial intermediate and catalyst in a wide array of chemical transformations, including aerobic oxidations, C-H functionalization, and as a precursor for the synthesis of other complex copper-containing molecules.^{[1][6][7]} This guide provides a comprehensive overview of its synthesis, characterization, and core reactivity, supported by detailed experimental protocols and data.

Synthesis of Copper(II) Methoxide

The synthesis of copper(II) methoxide can be achieved through several routes, typically involving the reaction of a copper(II) salt with a methoxide source in an alcoholic medium. The choice of precursor can influence purity and reactivity. Common methods include reactions from copper(II) acetate, halides, or fluoride salts.^{[5][8]}

Experimental Protocols

Protocol 2.1.1: Synthesis from Copper(II) Acetate (Solventothermal Method)

This method provides a direct route to crystalline copper(II) methoxide.[\[5\]](#)

- Reactants: Copper(II) acetate monohydrate ($\text{Cu}(\text{OAc})_2 \cdot \text{H}_2\text{O}$) and anhydrous methanol (CH_3OH).
- Procedure: a. Suspend Copper(II) acetate monohydrate in anhydrous methanol in a sealed reaction vessel (e.g., an autoclave). b. Heat the mixture under mild solventothermal conditions (e.g., 110-120 °C) for an extended period (e.g., 72 hours).[\[9\]](#) c. As the reaction proceeds, the blue-green solid of copper(II) methoxide precipitates. d. Cool the vessel to room temperature. e. Isolate the solid product by filtration, wash with fresh anhydrous methanol, and dry under vacuum.
- Notes: The conversion is reported to be essentially quantitative, with methyl acetate as the major byproduct.[\[5\]](#)

Protocol 2.1.2: Synthesis from Copper(II) Halide and Sodium Methoxide

This is a common and rapid method, often used to generate copper(II) methoxide in situ for subsequent reactions.[\[5\]](#)[\[10\]](#)

- Reactants: Anhydrous copper(II) chloride (CuCl_2) or copper(II) bromide (CuBr_2), and sodium methoxide (NaOCH_3) in anhydrous methanol.
- Procedure: a. Under an inert atmosphere (e.g., nitrogen or argon), dissolve anhydrous CuCl_2 in anhydrous methanol to form a solution. b. Separately, prepare a solution of sodium methoxide in anhydrous methanol. Two equivalents of NaOCH_3 per equivalent of CuCl_2 are required. c. Slowly add the sodium methoxide solution to the copper chloride solution with vigorous stirring. d. A dark blue suspension of copper(II) methoxide will form immediately, along with a precipitate of sodium chloride. e. Stir the mixture at room temperature for approximately 1 hour to ensure the reaction is complete.[\[10\]](#)
- Notes: The resulting suspension can be used directly in subsequent reactions. Isolating the pure solid requires careful washing to remove the sodium halide byproduct.[\[8\]](#)

Physicochemical and Spectroscopic Data

The identity and purity of copper(II) methoxide are confirmed through various analytical techniques. Its physical properties are summarized in Table 1, and the key spectroscopic characterization methods are detailed in Table 2.

Data Presentation

Table 1: Physical and Chemical Properties of Copper(II) Methoxide

| Property | Value | References |
|-------------------|--------------------------------|--|
| CAS Number | 1184-54-9 | [1] [11] |
| Molecular Formula | $C_2H_6CuO_2$ or $Cu(OCH_3)_2$ | [1] [2] |
| Molecular Weight | 125.61 g/mol | [1] [2] |
| Appearance | Blue to green powder/crystals | [1] [4] |
| Melting Point | 206 °C (decomposes) | [1] [3] [11] |
| Solubility | Reacts with water | [3] [11] |

| Sensitivity | Moisture sensitive |[\[3\]](#) |

Table 2: Spectroscopic Characterization of Copper(II) Methoxide

| Technique | Observations and Significance | References |
|----------------------------|--|------------|
| Infrared (IR) Spectroscopy | <p>Used to confirm the presence of the methoxide ligand. Key absorption bands corresponding to C-H, C-O, and Cu-O stretching vibrations are observed and have been assigned.</p> | [5] |
| EPR Spectroscopy | <p>Confirms the presence of the Cu(II) (d^9) center. It is particularly useful for studying catalytic systems where Cu(II) methoxide species are intermediates, helping to identify the catalyst's resting state.</p> | [5][6] |
| X-ray Diffraction (XRD) | <p>Single-crystal XRD has been used to determine its solid-state structure, revealing an infinite one-dimensional polymeric chain with bridging methoxide ligands.</p> | [5] |

| UV-Visible Spectroscopy | While specific spectra for pure $\text{Cu}(\text{OCH}_3)_2$ are not widely reported, related Cu(II) complexes typically show broad d-d transition bands in the visible region (~650-800 nm) and ligand-to-metal charge transfer (LMCT) bands in the UV region. | [12][13] |

Core Reactivity

The reactivity of copper(II) methoxide can be categorized into four main areas: thermal decomposition, hydrolysis, its role as a catalytic intermediate, and its use as a synthetic precursor.

Thermal Decomposition

When heated, copper(II) methoxide undergoes thermal decomposition.[\[1\]](#)[\[11\]](#) The process is analogous to the decomposition of other copper(II) salts like the hydroxide or oxalate, which typically yield copper(II) oxide (CuO) or, under certain conditions, copper(I) oxide (Cu₂O).[\[14\]](#) [\[15\]](#) The decomposition of Cu(OCH₃)₂ is expected to produce solid copper oxide and volatile organic byproducts derived from the methoxide groups.

General Reaction: Cu(OCH₃)₂(s) + Δ → CuO(s) + Organic Byproducts (e.g., methanol, formaldehyde, dimethyl ether)

Hydrolysis

As a metal alkoxide, copper(II) methoxide is highly sensitive to moisture and reacts readily with water. This hydrolysis reaction results in the clean formation of mononuclear copper(II) hydroxide complexes.[\[1\]](#)[\[4\]](#)[\[11\]](#)

General Reaction: Cu(OCH₃)₂(s) + 2 H₂O(l) → Cu(OH)₂(s) + 2 CH₃OH(l)

Role in Catalysis

Copper(II) methoxide is a pivotal intermediate in numerous copper-catalyzed reactions, particularly aerobic oxidations.[\[6\]](#)[\[16\]](#)[\[17\]](#)

- **Aerobic Alcohol Oxidation:** In combination with nitroxyl radicals like TEMPO, copper catalysts facilitate the aerobic oxidation of alcohols. The mechanism often involves the formation of a Cu(II)-alkoxide (or methoxide) intermediate, which is the key species in the substrate oxidation half-reaction.[\[6\]](#)[\[18\]](#)
- **C-H Functionalization:** Copper-catalyzed reactions can achieve direct C-H oxidation. For instance, the methoxylation of arenes under aerobic conditions proceeds via intermediates involving copper-methoxide species.[\[6\]](#)[\[7\]](#)
- **Oxidative Carbonylation:** In the synthesis of dimethyl carbonate from methanol and carbon monoxide, the formation of copper methoxide on the catalyst surface is a critical initial step.
[\[5\]](#)

- Coupling Reactions: In Chan-Lam and Suzuki-Miyaura type couplings, the turnover-limiting step can be the transmetalation of an aryl group from a boronic ester to a Cu(II) center. This process is often mediated by a methoxide ligand.[5][6]

Use as a Synthetic Precursor

Copper(II) methoxide is a versatile starting material for the synthesis of other copper(II) compounds via ligand exchange reactions.

- Synthesis of Copper(II) Fluoroalkoxides: Reacts with fluorinated alcohols in the presence of an amine to yield volatile monomeric copper(II) fluoroalkoxides.[1]
- Synthesis of Copper Ascorbate: The reaction between copper(II) methoxide and L-ascorbic acid under anaerobic conditions produces a stable Cu(II)-ascorbate complex.[19]
- Synthesis of Copper Bis-ketiminates: Used as a reagent to react with R-diketimines, although in situ generation is often more efficient.[10]

Table 3: Summary of Key Reactions and Applications

| Reaction Type | Substrate(s) | Product(s) | Role of Cu(OCH ₃) ₂ | References |
|-----------------------|-----------------------------------|----------------------------------|--|------------|
| Hydrolysis | Water | Copper(II) hydroxide, Methanol | Reactant | [1][4] |
| Thermal Decomposition | Heat | Copper Oxide, Organic byproducts | Reactant | [11][14] |
| Aerobic Oxidation | Alcohols, O ₂ | Aldehydes/Ketones | Catalytic Intermediate | [6][18] |
| C-H Methylation | Arenes, O ₂ , Methanol | Aryl methyl ethers | Catalytic Intermediate | [6] |
| Precursor Synthesis | L-Ascorbic Acid | Copper(II) Ascorbate Complex | Reactant/Precursor | [19] |

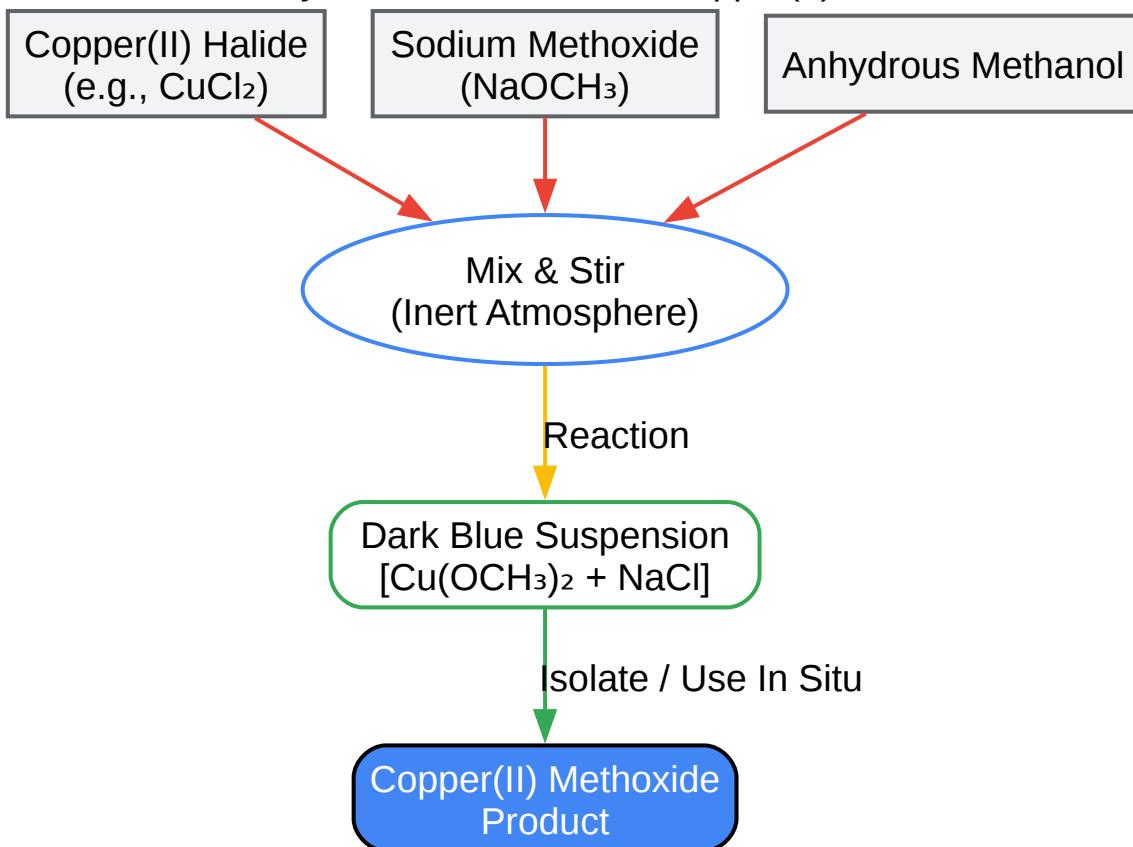
| Precursor Synthesis | R-diketimines | Copper bis-ketiminate | Reactant/Precursor |[\[10\]](#) |

Mandatory Visualizations

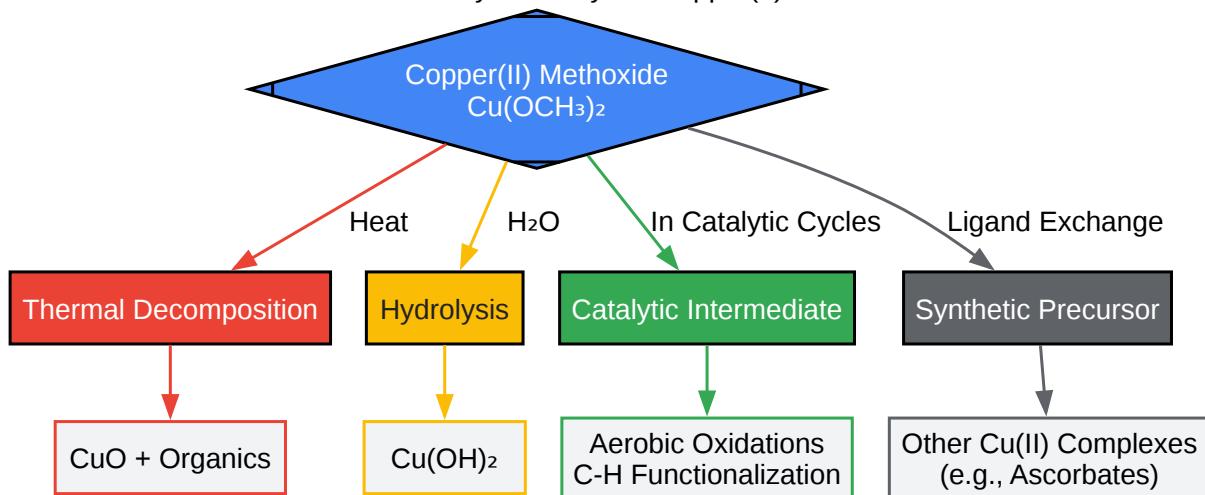
Synthesis and Reactivity Workflows

The following diagrams illustrate the logical workflows for the synthesis and reactivity of copper(II) methoxide, created using the DOT language.

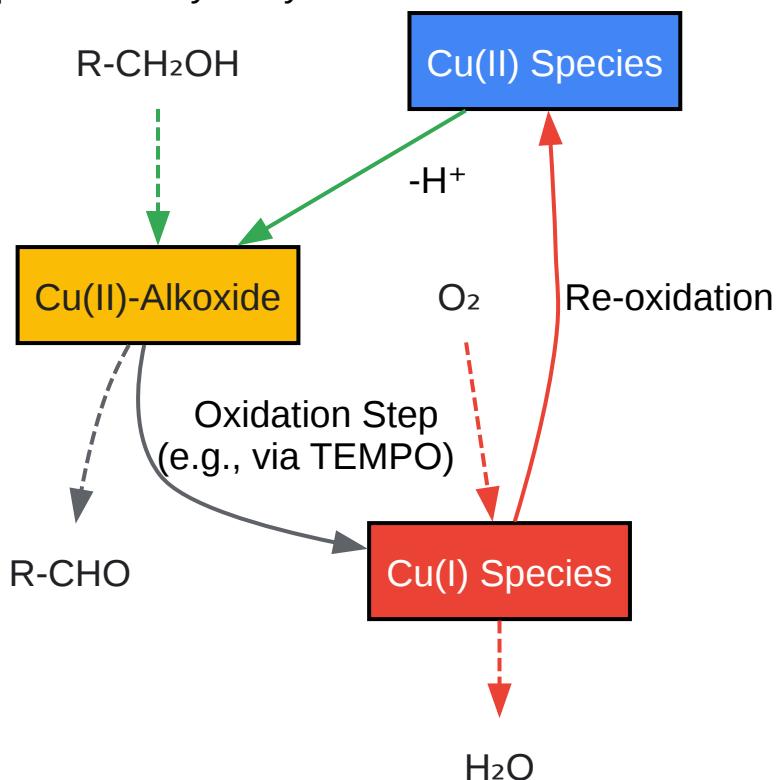
General Synthesis Workflow for Copper(II) Methoxide



Core Reactivity Pathways of Copper(II) Methoxide



Simplified Catalytic Cycle for Aerobic Alcohol Oxidation

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